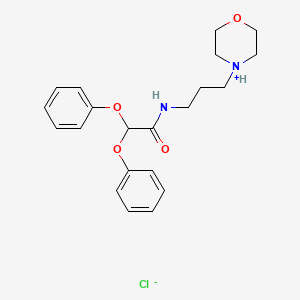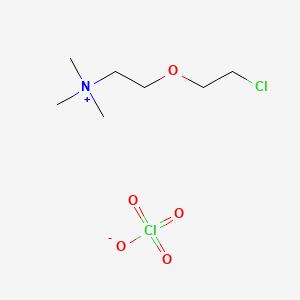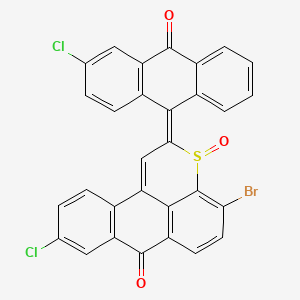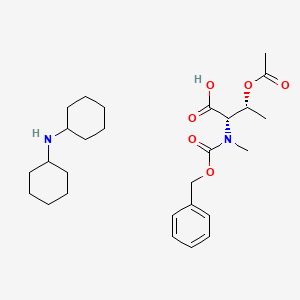
N,N'-di(thiazol-2-yl)ethane-1,1-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-di(thiazol-2-yl)ethane-1,1-diamine is a compound that features two thiazole rings attached to an ethane-1,1-diamine backbone Thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms, which imparts unique chemical properties to the molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-di(thiazol-2-yl)ethane-1,1-diamine typically involves the reaction of thiazole derivatives with ethane-1,1-diamine under controlled conditions. One common method involves the use of thiazole-2-carboxaldehyde, which reacts with ethane-1,1-diamine in the presence of a suitable catalyst to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
Industrial production of N,N’-di(thiazol-2-yl)ethane-1,1-diamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and rigorous quality control measures are essential to produce the compound at an industrial scale.
化学反応の分析
Types of Reactions
N,N’-di(thiazol-2-yl)ethane-1,1-diamine can undergo various chemical reactions, including:
Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学的研究の応用
N,N’-di(thiazol-2-yl)ethane-1,1-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
作用機序
The mechanism of action of N,N’-di(thiazol-2-yl)ethane-1,1-diamine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and coordination with metal ions, which can modulate the activity of the compound.
類似化合物との比較
Similar Compounds
N,N-diethylethane-1,2-diamine: A related compound with ethane-1,2-diamine backbone but different substituents.
N,N’-Bis(2,4-dimethylphenyl)ethane-1,2-diamine: Another diamine with aromatic substituents.
N,N’-Di(1,3,4-thiadiazol-2-yl)methanediamine: Contains thiadiazole rings instead of thiazole.
Uniqueness
N,N’-di(thiazol-2-yl)ethane-1,1-diamine is unique due to the presence of thiazole rings, which impart distinct chemical and biological properties. The thiazole rings contribute to the compound’s aromaticity, stability, and potential for diverse chemical reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
77655-25-5 |
|---|---|
分子式 |
C8H10N4S2 |
分子量 |
226.3 g/mol |
IUPAC名 |
1-N,1-N'-bis(1,3-thiazol-2-yl)ethane-1,1-diamine |
InChI |
InChI=1S/C8H10N4S2/c1-6(11-7-9-2-4-13-7)12-8-10-3-5-14-8/h2-6H,1H3,(H,9,11)(H,10,12) |
InChIキー |
DBARANPRQPBDBY-UHFFFAOYSA-N |
正規SMILES |
CC(NC1=NC=CS1)NC2=NC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethyl-7,8,9,10-tetrahydro-6H-furo[2,3-g][3]benzazepine](/img/structure/B13760443.png)
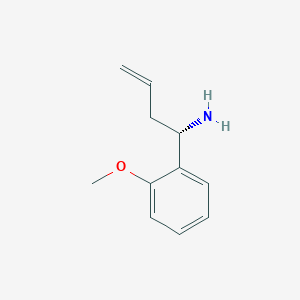


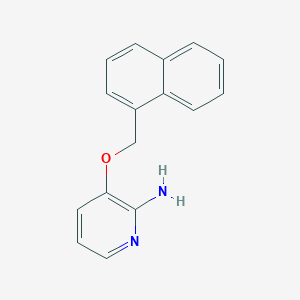



![(1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13760497.png)
